molecular formula C21H15F B11943852 Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- CAS No. 74924-90-6

Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl-

Cat. No.: B11943852
CAS No.: 74924-90-6
M. Wt: 286.3 g/mol
InChI Key: QJTKRBPFLXFEOU-UHFFFAOYSA-N
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Description

Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- is a complex organic compound with the molecular formula C21H15F This compound is a derivative of benzaceanthrylene, featuring a fluorine atom and a methyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound, followed by cyclization and methylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the fluorination step might involve the use of a fluorinating agent like Selectfluor under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process would involve similar steps as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This can remove certain functional groups or reduce double bonds.

    Substitution: The fluorine atom can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophilic reagents like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated hydrocarbons.

Scientific Research Applications

Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and the effects of fluorine substitution on aromatic systems.

    Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism by which Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- exerts its effects involves interactions at the molecular level. The fluorine atom can influence the compound’s electronic distribution, affecting its reactivity and binding affinity to various targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benz(j)aceanthrylene, 3-methyl-
  • 1,2-Dihydro-3,5-dimethylbenz(j)aceanthrylene
  • 5-Fluoro-7,12-dimethyl-7,12-dihydrobenzo[a]anthracene-7,12-diol

Uniqueness

Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- is unique due to the presence of both a fluorine atom and a methyl group, which significantly influence its chemical and physical properties. The fluorine atom enhances its stability and reactivity, while the methyl group can affect its solubility and interaction with other molecules.

Properties

CAS No.

74924-90-6

Molecular Formula

C21H15F

Molecular Weight

286.3 g/mol

IUPAC Name

10-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene

InChI

InChI=1S/C21H15F/c1-12-5-6-13-11-19-15-3-2-4-20(22)17(15)9-8-16(19)18-10-7-14(12)21(13)18/h2-6,8-9,11H,7,10H2,1H3

InChI Key

QJTKRBPFLXFEOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC=C5F)C=C1

Origin of Product

United States

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